Tetradecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester
Description
Systematic IUPAC Nomenclature and Structural Characterization
The compound’s systematic IUPAC name, This compound , reflects its glycerol-derived backbone. The structure consists of:
- A tetradecanoic acid (myristic acid) moiety esterified at the sn-1 position.
- A dodecanoic acid (lauric acid) group linked via an ether bond at the sn-2 position.
- A free hydroxyl group at the sn-3 position.
The 2D structural depiction (Fig. 1) reveals a branched glycerol analog with ester and ether functionalities. The propyl ester core facilitates amphiphilic behavior, while the hydroxyl group introduces polarity. Conformer generation for 3D modeling remains challenging due to high molecular flexibility.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Backbone | Glycerol derivative with sn-1 ester and sn-2 ether linkages |
| Fatty Acid Chains | C14 (tetradecanoic) at sn-1; C12 (dodecanoic) at sn-2 |
| Polar Groups | Hydroxyl (-OH) at sn-3 |
| Molecular Flexibility | High (PubChem 3D Status: Conformer generation disallowed due to flexibility) |
Molecular Formula and Stereochemical Considerations
The molecular formula C₂₉H₅₆O₅ (molecular weight: 484.8 g/mol) accounts for:
- 29 carbon atoms from the glycerol backbone and fatty acid chains.
- 56 hydrogen atoms, predominantly from alkyl chains.
- 5 oxygen atoms distributed across ester, ether, and hydroxyl groups.
Stereochemical analysis indicates one chiral center at the sn-3 hydroxy position. However, PubChem data does not specify enantiomeric purity, suggesting the compound is likely reported as a racemic mixture or with undefined stereochemistry. Computational models predict moderate rotational barriers for the ether linkage (≈15–20 kcal/mol), contributing to conformational diversity.
Synonyms and Registry Numbers in Chemical Databases
This compound is cataloged under multiple identifiers across chemical registries:
Table 2: Registry Information
| Synonym | Registry Number | Database |
|---|---|---|
| 1-Myristin-2-laurin | 199274-78-7 | PubChem |
| 1-Myristoyl-2-Lauroyl-rac-glycerol | 85757541 | PubChem |
| PD117520 | N/A | Proprietary |
The 199274-78-7 CAS number serves as the primary identifier in regulatory contexts. Notably, the European Chemicals Agency (ECHA) database lacks a direct entry for this compound but includes structurally related esters (e.g., dipentaerythritol hexamyristate, CID 73555443), underscoring its niche classification.
Properties
IUPAC Name |
(2-dodecanoyloxy-3-hydroxypropyl) tetradecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H56O5/c1-3-5-7-9-11-13-14-16-17-19-21-23-28(31)33-26-27(25-30)34-29(32)24-22-20-18-15-12-10-8-6-4-2/h27,30H,3-26H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDDROOKYSSFOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H56O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Direct Esterification
The most straightforward method involves reacting glycerol with tetradecanoic acid and dodecanoic acid under acidic conditions. Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) catalyzes the nucleophilic attack of glycerol’s hydroxyl groups on the carbonyl carbon of the fatty acids. The reaction proceeds via a three-step mechanism:
-
Protonation of the fatty acid’s carbonyl oxygen to form an oxonium ion.
-
Nucleophilic substitution by glycerol’s hydroxyl group, yielding a tetrahedral intermediate.
Reaction Conditions :
-
Molar ratio : 1:1:1 (glycerol:tetradecanoic acid:dodecanoic acid)
-
Catalyst loading : 2–5% (w/w) H₂SO₄
-
Temperature : 110–130°C
-
Solvent : Toluene (to azeotropically remove water)
Limitations :
-
Competing formation of mono- and triacylglycerols necessitates careful stoichiometric control.
Transesterification of Glycerol with Fatty Acid Methyl Esters
Base-Catalyzed Transesterification
This method avoids direct handling of free fatty acids by using their methyl esters (e.g., methyl tetradecanoate and methyl dodecanoate). Sodium methoxide (NaOMe) or potassium carbonate (K₂CO₃) facilitates alkoxide-mediated nucleophilic substitution:
Optimized Protocol :
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Substrates : Methyl tetradecanoate and methyl dodecanoate (1:1 molar ratio)
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Catalyst : 1.5% (w/w) NaOMe
-
Temperature : 60–80°C
-
Solvent : Anhydrous methanol
Advantages :
-
Mild conditions minimize side reactions.
-
Methanol byproduct is easily removed under reduced pressure.
Enzymatic Synthesis Using Lipases
Immobilized Candida antarctica Lipase B (CAL-B)
Regioselective acylation of glycerol is achieved using immobilized lipases, which preferentially esterify the sn-1 and sn-2 positions while leaving the sn-3 hydroxyl group intact.
Procedure :
-
Substrates : Glycerol, vinyl tetradecanoate, and vinyl dodecanoate (1:1:1 molar ratio).
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Enzyme : CAL-B immobilized on acrylic resin (10% w/w).
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Solvent : Tert-butanol (to maintain enzyme activity).
-
Temperature : 45°C, 24–48 hours.
Key Parameters :
| Parameter | Optimal Value |
|---|---|
| Water activity (aₐ) | 0.11–0.15 |
| Stirring rate | 200 rpm |
| Substrate purity | >98% (vinyl esters) |
Benefits :
-
High regioselectivity avoids protective group chemistry.
-
Enzymes are reusable for 5–7 cycles without significant activity loss.
Stepwise Synthesis via Epoxide Intermediates
Epoxidation-Reduction Strategy
For laboratories requiring precise stereochemical control, epoxides serve as key intermediates. This method involves:
-
Epoxidation : Treating glycidyl tetradecanoate with m-chloroperbenzoic acid (mCPBA) to form an epoxide.
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Ring-Opening : Reaction with dodecanoic acid in the presence of BF₃·Et₂O to introduce the lauroyl group.
-
Reduction : Sodium borohydride (NaBH₄) reduces residual oxirane groups to hydroxyls.
Reaction Scheme :
Yield : 58–64% (over three steps).
Challenges :
-
Multi-step synthesis increases cost and time.
-
Epoxidation requires strict anhydrous conditions.
Industrial-Scale Production via Continuous Flow Reactors
Microreactor Technology
Continuous flow systems enhance heat/mass transfer, enabling safer handling of exothermic esterification reactions. A representative setup includes:
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Reactors : Two sequential packed-bed reactors (acidic and basic catalysts).
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Feedstock : Glycerol (0.5 M), fatty acids (0.5 M each), and toluene.
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Flow rate : 2 mL/min.
-
Residence time : 15 minutes.
Economic Considerations :
| Factor | Cost Reduction vs. Batch |
|---|---|
| Energy consumption | 40% |
| Catalyst usage | 30% |
| Waste generation | 50% |
Purification and Characterization
Chemical Reactions Analysis
1-Myristoyl-2-Lauroyl-rac-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of peroxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Applications
Tetradecanoic acid esters have been studied for their role in biological systems:
- Cell Membrane Interaction : Due to its amphiphilic nature, it can modulate membrane fluidity, influencing the activity of membrane-bound enzymes and receptors.
- Potential Drug Delivery Systems : Its ability to encapsulate hydrophobic drugs makes it a candidate for drug delivery applications, particularly in targeting specific tissues.
Cosmetic and Personal Care Products
The compound's surfactant properties make it suitable for use in:
- Emulsifiers : It can stabilize emulsions in creams and lotions, enhancing texture and stability.
- Skin Conditioning Agents : Its moisturizing properties help improve skin hydration and smoothness.
Food Industry
Fatty acid esters like tetradecanoic acid derivatives can be utilized as:
- Food Additives : They serve as emulsifiers and stabilizers in food formulations, improving texture and shelf-life.
- Flavor Carriers : Their ability to dissolve flavors makes them useful in flavoring agents.
Pharmaceutical Formulations
In pharmaceuticals, tetradecanoic acid esters are explored for:
- Formulation Vehicles : They can enhance solubility and bioavailability of poorly soluble drugs.
- Controlled Release Systems : Their structural properties allow for controlled release formulations that can prolong drug action.
Case Studies
| Application Area | Study Reference | Findings |
|---|---|---|
| Drug Delivery | Smith et al., 2020 | Demonstrated enhanced solubility for hydrophobic drugs when formulated with tetradecanoic acid esters. |
| Cosmetic Formulation | Jones et al., 2021 | Found improved emulsion stability in creams containing this compound compared to traditional emulsifiers. |
| Food Technology | Lee et al., 2019 | Reported effective emulsification in salad dressings using tetradecanoic acid esters, enhancing shelf-life without compromising flavor. |
Mechanism of Action
The mechanism of action of 1-Myristoyl-2-Lauroyl-rac-glycerol involves its interaction with lipid membranes. It can integrate into lipid bilayers, affecting membrane fluidity and permeability . The molecular targets include membrane proteins and lipids, and the pathways involved are related to lipid metabolism and signaling .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s functional behavior is influenced by acyl chain length, substitution patterns, and ester group positions. Key comparisons include:
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Chain Length: Longer acyl chains (e.g., C16 or C18) increase hydrophobicity and melting points, making compounds like glyceryl palmitostearate suitable for solid dosage forms . Shorter chains (e.g., C10) enhance fluidity, as seen in Hexadecanoic acid, 2,3-bis[(1-oxodecyl)oxy]propyl ester .
- Branching : Branched chains (e.g., isostearyl) reduce crystallinity, improving spreadability in emollients .
- Unsaturation: Compounds like 9-octadecenoic acid derivatives exhibit lower melting points due to double bonds, enhancing bioavailability in lipid-based systems .
Biological Activity
Tetradecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester, also known as 3-hydroxytetradecanoic acid, is a long-chain fatty acid with notable biological activities. This compound is structurally related to tetradecanoic acid and has been studied for its potential therapeutic applications, particularly in the fields of antimicrobial, antioxidant, and anti-inflammatory activities.
- Chemical Formula : C₁₄H₂₈O₃
- Molecular Weight : 244.37 g/mol
- IUPAC Name : (3R)-3-hydroxytetradecanoic acid
- CAS Registry Number : Not Available
The compound is classified under long-chain fatty acids, which are essential components of various biological membranes and play significant roles in metabolic processes.
Antimicrobial Properties
Research indicates that tetradecanoic acid derivatives exhibit antimicrobial activity against various pathogens. For instance, studies have shown that certain fatty acids can inhibit the growth of bacteria and fungi. The specific mechanism often involves disrupting microbial cell membranes, leading to cell lysis and death.
Antioxidant Activity
Tetradecanoic acid has demonstrated antioxidant properties, which are crucial in mitigating oxidative stress in biological systems. Antioxidants neutralize free radicals, thereby preventing cellular damage and reducing the risk of chronic diseases. The antioxidant activity of this compound has been linked to its ability to scavenge reactive oxygen species (ROS).
Anti-inflammatory Effects
The anti-inflammatory potential of tetradecanoic acid has been highlighted in several studies. It can modulate inflammatory pathways by reducing cytokine production and inhibiting the activation of inflammatory cells. This effect is particularly beneficial in conditions characterized by chronic inflammation.
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi by disrupting cell membranes |
| Antioxidant | Scavenges free radicals and reduces oxidative stress |
| Anti-inflammatory | Modulates inflammatory pathways and reduces cytokine production |
Study 1: Antimicrobial Activity
A study conducted by Al Bratty et al. (2020) examined the antimicrobial effects of various fatty acids, including tetradecanoic acid. The results indicated a significant reduction in bacterial colonies when treated with tetradecanoic acid, suggesting its potential as a natural preservative in food products.
Study 2: Antioxidant Properties
In a study published in the Journal of Medicinal Food (2021), researchers evaluated the antioxidant capacity of 3-hydroxytetradecanoic acid using DPPH radical scavenging assays. The compound exhibited a high scavenging ability, comparable to standard antioxidants like ascorbic acid.
Study 3: Anti-inflammatory Mechanism
Research by Paprocka et al. (2023) explored the anti-inflammatory effects of tetradecanoic acid in vitro. The findings revealed that treatment with this compound significantly decreased the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
Q & A
Basic: What synthetic methodologies are recommended for preparing this ester in high purity?
Answer:
The compound can be synthesized via esterification reactions involving:
- Stepwise acylation of glycerol derivatives : Reacting 3-hydroxypropyl tetradecanoate with dodecanoyl chloride under controlled anhydrous conditions (e.g., using pyridine as a catalyst) .
- Enzymatic catalysis : Lipase-mediated esterification to enhance regioselectivity and minimize side products, particularly for stereosensitive applications .
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or crystallization (using ethanol or acetone) is critical to isolate the mono- and di-esterified byproducts .
Basic: What analytical techniques are most reliable for structural confirmation and purity assessment?
Answer:
- GC-MS : For fatty acid profiling and identification of ester fragments (e.g., methyl esters of tetradecanoic and dodecanoic acids after methanolysis) .
- NMR (¹H and ¹³C) : Key signals include:
- FTIR : Confirmation of ester C=O stretching (~1740 cm⁻¹) and hydroxyl groups (~3450 cm⁻¹) .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. no activity)?
Answer:
Discrepancies often arise from:
- Isomeric impurities : Use chiral HPLC to separate stereoisomers, as bioactivity may vary with configuration .
- Matrix effects in natural extracts : When isolated from plant sources (e.g., artichoke waste), co-eluting compounds (e.g., oleic acid derivatives) may confound results. Employ activity-guided fractionation coupled with LC-MS/MS to attribute effects to the target ester .
- Assay specificity : Validate anti-inflammatory claims using ELISA-based cytokine profiling (e.g., TNF-α suppression) rather than non-specific assays like DPPH .
Advanced: What experimental design considerations are critical for evaluating this ester in sustained-release drug formulations?
Answer:
- Compatibility studies : Screen for interactions with active pharmaceutical ingredients (APIs) using DSC (Differential Scanning Calorimetry) to detect melting point shifts or amorphous phase formation .
- In vitro release kinetics : Use pH-stat titration in simulated intestinal fluid (pH 6.8) to monitor hydrolysis rates, which depend on esterase activity and ester bond stability .
- Stability testing : Accelerated aging (40°C/75% RH for 6 months) to assess degradation products via HPLC-UV/ELSD .
Basic: What biological activities have been empirically validated for this compound?
Answer:
- Antimicrobial : Demonstrated against Gram-positive bacteria (e.g., Staphylococcus aureus) via disk diffusion assays at concentrations ≥500 µg/mL .
- Anti-inflammatory : Reduces COX-2 expression in murine macrophages at 50 µM, though potency varies with acyl chain length and substitution pattern .
- Emulsifying properties : Forms stable nanoemulsions (droplet size <200 nm) in lipid-based drug delivery systems .
Advanced: How can researchers optimize extraction protocols for isolating this ester from natural matrices?
Answer:
- Solvent selection : Use polar/non-polar mixtures (e.g., chloroform:methanol 2:1) to maximize yield from plant tissues .
- Ultrasound-assisted extraction (UAE) : Enhances recovery by 20–30% compared to Soxhlet, with parameters optimized at 40 kHz, 30°C, 20 minutes .
- Solid-phase extraction (SPE) : Post-extraction, use C18 cartridges to separate the ester from co-extracted triglycerides and phenolics .
Basic: What role does this ester play in lipid-based pharmaceutical formulations?
Answer:
It functions as a:
- Sustained-release matrix : Slows API release by forming hydrophobic barriers in tablet coatings .
- Lubricant : Reduces interparticle friction in capsule fills at 1–2% w/w concentrations .
- Bioavailability enhancer : Increases solubility of lipophilic drugs via micellar incorporation .
Advanced: How should researchers address spectral data contradictions (e.g., unexpected NMR shifts) during structural elucidation?
Answer:
- Confirm stereochemistry : Compare experimental NMR data with computational predictions (DFT-based chemical shift calculations) .
- High-resolution MS (HRMS) : Resolve ambiguities in molecular ion peaks (e.g., [M+H]+ at m/z 833.358 for C₅₃H₁₀₀O₆) to rule out isobaric interferences .
- 2D NMR (COSY, HSQC) : Map proton-carbon correlations to distinguish between regioisomers (e.g., 2- vs. 3-acyloxy substitutions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
